molecular formula C19H21N3O7S B2363847 4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide CAS No. 941882-65-1

4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

Cat. No.: B2363847
CAS No.: 941882-65-1
M. Wt: 435.45
InChI Key: KBCLPDDHCNTXPP-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a synthetic organic compound known for its potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes both a tetrahydroquinoline core and a nitrobenzamide functional group. This unique combination of moieties makes it an interesting candidate for research in medicinal chemistry, as well as materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide typically begins with the preparation of the tetrahydroquinoline intermediate This intermediate is synthesized through the Pictet-Spengler reaction, which involves the cyclization of an appropriate phenethylamine derivative in the presence of an aldehyde or ketone under acidic conditions

The nitrobenzamide component is introduced via a nitration reaction involving the substitution of a benzene ring with a nitro group, followed by an amidation reaction to form the benzamide. The methylsulfonyl group is attached through a sulfonylation reaction, using methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial-scale production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and pH, as well as the use of efficient catalysts. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxy and nitro functional groups.

  • Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can take place, especially involving the methoxy and sulfonyl groups.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst, or sodium borohydride.

  • Substitution: Reagents like halogens, or sulfuric acid for electrophilic aromatic substitution.

Major Products Formed from These Reactions

  • Oxidation Products: Carboxylic acids, aldehydes or ketones.

  • Reduction Products: Amines, such as the reduced form of the nitro group.

  • Substitution Products: Substituted aromatic rings with various functional groups replacing the methoxy or nitro groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, and in the study of reaction mechanisms and chemical kinetics.

Biology

In biological research, it serves as a probe molecule to study enzyme activities and binding interactions, due to its unique functional groups.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in targeting specific biological pathways and mechanisms.

Industry

In industry, the compound is explored for its potential in the development of advanced materials, such as polymers and resins with specific desired properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, primarily targeting enzymes and receptors. Its mechanism of action involves binding to these targets, altering their activity or function. The nitrobenzamide group can interact with biological molecules through hydrogen bonding and van der Waals forces, while the dimethoxy and methylsulfonyl groups provide structural stability and influence the compound's reactivity.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, 4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide stands out due to its combination of functional groups, which confer a unique set of chemical and biological properties

Similar Compounds

  • 4,5-dimethoxy-2-nitrobenzamide: Similar but lacks the tetrahydroquinoline core and methylsulfonyl group.

  • N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar core but lacks the nitro and dimethoxy groups.

  • 4,5-dimethoxy-N-(1-phenyl)-2-nitrobenzamide: Similar structure but differs in the sulfonyl and tetrahydroquinoline groups.

Properties

IUPAC Name

4,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-28-17-10-14(16(22(24)25)11-18(17)29-2)19(23)20-13-6-7-15-12(9-13)5-4-8-21(15)30(3,26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCLPDDHCNTXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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